molecular formula C9H18N4O4 B1198320 N2-(Carboxyethyl)-L-arginine

N2-(Carboxyethyl)-L-arginine

Cat. No.: B1198320
M. Wt: 246.26 g/mol
InChI Key: OHWCFZJEIHZWMN-LURJTMIESA-N
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Description

N2-(Carboxyethyl)-L-arginine (Chemical Formula: C~9~H~18~N~4~O~4~, Average Mass: 246.26 g/mol) is a chemically modified arginine derivative of significant interest in biochemical and antibiotic research . This compound serves as a crucial metabolic intermediate in the biosynthetic pathway of clavulanic acid, a clinically important β-lactamase inhibitor, in the bacterium Streptomyces clavuligerus . The enzymatic formation of this compound is catalyzed by N2-(2-carboxyethyl)arginine synthase (CEAS), a thiamine-pyrophosphate (TPP)-dependent enzyme that catalyzes the condensation of two primary metabolites, D-glyceraldehyde-3-phosphate and L-arginine . The unique C-N bond-forming reaction facilitated by this enzyme involves an unusual α,β-unsaturated acyl-thiamine-pyrophosphate intermediate, making it a subject of detailed mechanistic studies . As the first dedicated enzyme in the clavulanic acid cluster, CEAS and its product, this compound, represent a key regulatory point for this pathway . Researchers utilize this compound to study the complex enzymatic mechanisms of TPP-dependent enzymes and to investigate the biosynthesis of novel β-lactam compounds. This compound is for research use only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H18N4O4

Molecular Weight

246.26 g/mol

IUPAC Name

(2S)-2-(2-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C9H18N4O4/c10-9(11)13-4-1-2-6(8(16)17)12-5-3-7(14)15/h6,12H,1-5H2,(H,14,15)(H,16,17)(H4,10,11,13)/t6-/m0/s1

InChI Key

OHWCFZJEIHZWMN-LURJTMIESA-N

SMILES

C(CC(C(=O)O)NCCC(=O)O)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)O)NCCC(=O)O)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NCCC(=O)O)CN=C(N)N

Synonyms

N'-(1-carboxyethyl)arginine
N2-(carboxyethyl)-L-arginine
octopine

Origin of Product

United States

Biological Activity

N2-(Carboxyethyl)-L-arginine, also known as (R)-N2-(1-carboxyethyl)-L-arginine, is a derivative of the amino acid L-arginine. This compound has gained attention for its diverse biological activities and potential applications in metabolic engineering and pharmacology. This article explores the biological activity of this compound, including its biochemical properties, metabolic pathways, and implications for health and disease.

Structural Characteristics

This compound is characterized by the addition of a carboxyethyl group at the nitrogen atom in the side chain of L-arginine. Its molecular formula is C9H18N4O4, with a molecular weight of 246.26 g/mol. The unique structural modifications allow it to participate effectively in various enzymatic reactions critical for maintaining metabolic balance, especially under anaerobic conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways:

  • Anaerobic Metabolism : The compound plays a role in anaerobic metabolism, where it can enhance L-arginine production through microbial fermentation processes. This is particularly relevant in environments where oxygen levels are low.
  • Nitric Oxide Production : Similar to L-arginine, this compound can serve as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a crucial signaling molecule involved in vascular regulation and immune responses .

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Properties : Research indicates that related compounds can inhibit the growth of pathogenic bacteria such as Streptococcus mutans, suggesting potential applications in dental health.
  • Vasodilation : Like L-arginine, this compound may enhance vasodilation through increased NO production, which could have implications for cardiovascular health .
  • Metabolic Regulation : Studies show that this compound can influence glucose metabolism and insulin secretion, particularly under inflammatory conditions. It has been observed to stimulate insulin secretion while mitigating the negative effects of pro-inflammatory cytokines on pancreatic function .

Case Studies and Research Findings

Several studies have explored the effects of this compound and its parent compound L-arginine:

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Streptococcus mutans
VasodilationEnhances nitric oxide production leading to vasodilation
Metabolic RegulationInfluences insulin secretion and glucose metabolism
Nitric Oxide ProductionServes as a substrate for NOS

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
N2-(Carboxyethyl)-L-arginine serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can yield a range of products, making it valuable in synthetic organic chemistry.

Reaction TypeDescriptionExample Products
OxidationConverts to oxo derivativesOxo-N2-(Carboxyethyl)-L-arginine
ReductionForms more reduced compoundsReduced forms of L-arginine
SubstitutionCarboxyethyl group can be replacedSubstituted arginine derivatives

Biological Research

Metabolic Pathways
Research indicates that this compound plays a role in various metabolic pathways. It is involved in the synthesis of beta-lactamase inhibitors, which are crucial for antibiotic resistance management. The compound is synthesized through the action of enzymes such as N2-(2-carboxyethyl)arginine synthase, which catalyzes its formation from D-glyceraldehyde 3-phosphate and L-arginine .

Enzyme Interaction Studies
Studies have shown that this compound interacts with specific enzymes, influencing metabolic processes. For instance, its interaction with octopine dehydrogenase is significant for understanding amino acid metabolism and cellular signaling pathways .

Medical Applications

Therapeutic Potential
this compound is being investigated for its potential therapeutic applications, particularly in modulating immune responses and as a candidate for drug development. Its unique structure may provide advantages in targeting specific biological pathways related to inflammation and immune function .

Case Study: Cardiovascular Health
A recent study explored the effects of L-arginine supplementation on cardiovascular recovery post-exercise. While this compound was not directly tested, related compounds showed promise in enhancing cardiovascular function and recovery times .

Industrial Applications

Biochemical Production
In industrial settings, this compound is utilized as a precursor for producing various biochemical products. Its ability to undergo multiple reactions makes it suitable for large-scale synthesis processes, particularly in biotechnology where genetically engineered microorganisms are employed.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • CEA in Fermentation : Supplementing S. clavuligerus with peanut protein enhances CEA and CA production by providing arginine and glycerol .
  • Enzyme Mechanisms : CeaS’s crystal structure (2.35 Å resolution) reveals a conserved ThDP-binding motif critical for CEA synthesis .
  • Therapeutic Potential: CA, derived from CEA, generates over $1 billion annually in combination therapies like Augmentin .

Q & A

Q. What analytical methods are recommended for detecting N2-(Carboxyethyl)-L-arginine in microbial fermentation broths?

Reverse-phase high-performance liquid chromatography (HPLC) with pre-column derivatization using benzoin as a fluorescent reagent is a validated method. The Shodex C18 column (pH-stable range 1–12) enables separation of CEA at a retention time of 4.7 minutes under pH 8.5 mobile phase conditions. This approach avoids reliance on mass spectrometry (MS) and allows direct analysis of fermentation filtrates without extraction. Validation includes comparison with synthetic CEA standards and Sakaguchi reaction-based colorimetric assays for guanidino compounds .

Q. What is the biosynthetic pathway of CEA in Streptomyces clavuligerus?

CEA is synthesized via condensation of D-glyceraldehyde 3-phosphate and L-arginine by This compound synthase (Orf2) , a thiamine diphosphate (ThDP)-dependent enzyme. CEA serves as the substrate for β-lactam synthetase (Orf3) in clavulanic acid (CA) biosynthesis. In Orf3-deficient mutants (e.g., S. clavuligerus RFL35), CEA accumulates due to interrupted downstream conversion .

Q. Why does CEA accumulate in certain Streptomyces clavuligerus mutants but not in wild-type strains?

Wild-type strains (e.g., DSM 738) metabolize CEA via β-lactam synthetase (Orf3) into clavulanic acid. Mutants like RFL35 lack functional Orf3, leading to CEA accumulation. This is confirmed by HPLC profiles showing no CEA peak in DSM 738 fermentations but a prominent peak in RFL35 cultures .

Advanced Research Questions

Q. How can contradictions in CEA quantification data across fermentation media be resolved?

Statistical models (e.g., ANOVA, regression analysis) should assess media effects. For example, soy-based media increases CEA concentration 2.12-fold compared to starch media in RFL35 strains, correlating with higher clavulanic acid yields. Experimental replicates and standardization of Sakaguchi assay protocols (e.g., guanidino compound detection) are critical. Discrepancies may arise from pH-sensitive column degradation or incomplete derivatization, necessitating method validation with internal standards .

Q. What structural insights into CEA synthase have been gained through LC/MS and crystallographic studies?

Liquid chromatography-mass spectrometry (LC/MS) analysis identifies CEA’s interaction with ThDP in the synthase active site, highlighting residues critical for the unusual N-C bond formation . Mutagenesis studies (e.g., alanine scanning) coupled with enzyme kinetics (Km/Vmax determinations) reveal substrate specificity and catalytic mechanisms. Structural homology modeling using PROCHECK validates stereochemical quality, ensuring reliable mechanistic interpretations .

Q. What experimental strategies enhance CEA yield for mechanistic studies?

  • Genetic engineering : Overexpression of orf2 and CRISPR-mediated knockout of competing pathways.
  • Media optimization : Soy-based media increases CEA production 2.42-fold over starch media in RFL35 strains.
  • Fed-batch fermentation : Controlled L-arginine supplementation enhances precursor availability.
  • Metabolomic profiling : Tracks flux of D-glyceraldehyde 3-phosphate and arginine using isotopically labeled substrates .

Q. How do pH and derivatization reagents influence CEA quantification accuracy?

CEA’s high polarity at pH 8.5 necessitates pH-stable columns (e.g., Shodex C18) to prevent degradation. Benzoin selectively derivatizes monosubstituted guanidino compounds without interference from biological matrices. Method validation includes blank controls and spiked recovery experiments to confirm specificity (>95% recovery in fermentation broths) .

Q. What role does CEA play in clavulanic acid yield optimization?

CEA accumulation in RFL35 mutants correlates with 2-fold higher clavulanic acid yields in soy media compared to starch. This suggests CEA availability is a rate-limiting step. Metabolic engineering to balance CEA synthesis and β-lactam synthetase activity is critical for industrial CA production .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N2-(Carboxyethyl)-L-arginine
Reactant of Route 2
N2-(Carboxyethyl)-L-arginine

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